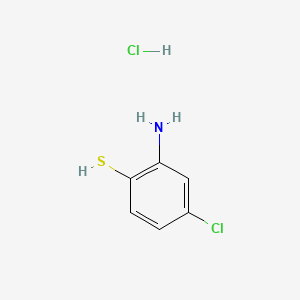

5-Chloro-2-mercaptoaniline hydrochloride

Description

Contextualization within Halogenated Aminothiophenol Chemistry

Halogenated aminothiophenols are a class of compounds that have garnered significant interest in synthetic and medicinal chemistry. The presence of a halogen, such as chlorine, on the aromatic ring profoundly influences the molecule's electronic properties and reactivity. This modification can enhance the biological activity of derivative compounds, a well-known strategy in drug design. lookchem.com

The parent compound, 2-aminothiophenol (B119425), is a cornerstone for the synthesis of benzothiazoles, a class of heterocycles with diverse biological activities and applications as commercial dyes. wikipedia.org The introduction of a chlorine atom, as in 5-chloro-2-mercaptoaniline, provides an additional layer of chemical diversity. This allows for the fine-tuning of steric and electronic properties of the final products and can introduce new reactive handles for further functionalization. The chemistry of these compounds is often centered on the nucleophilic character of the amino and thiol groups, which readily participate in cyclization and condensation reactions. nih.govmdpi.com

Significance as a Building Block in Complex Organic Synthesis

The true value of 5-Chloro-2-mercaptoaniline hydrochloride lies in its utility as a multifunctional building block. The ortho-disposition of the amino and mercapto groups is ideal for the construction of fused heterocyclic systems. For instance, condensation reactions with aldehydes, ketones, or carboxylic acid derivatives can lead to the formation of substituted benzothiazoles. nih.govmdpi.comtaylorandfrancis.com These reactions typically proceed through the formation of an imine or amide intermediate, followed by an intramolecular cyclization involving the thiol group. mdpi.com

The general reactivity of aminothiophenols makes them key intermediates in the synthesis of various pharmaceuticals. For example, the non-halogenated parent, 2-aminothiophenol, is a known intermediate for the calcium channel blocker diltiazem. ijpsonline.com Similarly, related chloro-amino aromatic compounds, such as 2-amino-5-chlorobenzophenone, are critical precursors in the synthesis of widely used benzodiazepine (B76468) drugs. chemicalbook.com This underscores the importance of the chloro-amino-phenyl scaffold in medicinal chemistry. By analogy, this compound serves as a valuable precursor for creating libraries of novel, complex molecules with potential biological activity. researchgate.net Its derivatives, such as 2-amino-4-chlorobenzenethiol, are used to synthesize compounds like 2,3-dihydro-1,5-benzothiazepin-4-(5H)-ones and 8-chloro-1-azaphenothiazine. sigmaaldrich.com

Historical Development of Related Synthetic Pathways and Derivatization Strategies

The synthesis of aminothiophenols and their derivatives has evolved over time, driven by the need for efficient and scalable methods. Historically, a common route to aminothiophenols involves the reduction of a corresponding nitro-substituted precursor. For example, 2-aminothiophenol can be prepared from 2-nitrobenzenesulfonyl chloride via reduction with zinc. wikipedia.org Another established method involves the reaction of an aniline (B41778) with carbon disulfide to form a mercaptobenzothiazole, which is then hydrolyzed. wikipedia.org

A prevalent one-stage process for producing o-aminothiophenols starts from o-chloronitrobenzenes, which are reacted with sodium sulfide (B99878) or hydrosulfide (B80085). google.com This reaction involves the substitution of the chlorine atom by the sulfur nucleophile, followed by the reduction of the nitro group. This approach is applicable to substituted o-chloronitrobenzenes, making it a viable strategy for producing halogenated aminothiophenols. google.com For instance, 4-aminothiophenol (B129426) can be prepared by refluxing p-chloronitrobenzene with sodium sulfide nonahydrate. prepchem.com

Derivatization strategies for these molecules primarily exploit the reactivity of the amino and thiol groups. sigmaaldrich.com Derivatization is the process of chemically modifying a compound to produce a new compound with properties suitable for a specific application, such as enhancing detectability in chromatographic analysis. nih.gov Reagents like o-phthaldialdehyde (OPA), in the presence of a thiol, react with primary amines to form detectable isoindole products, a technique often used in amino acid analysis. diva-portal.org The functional groups of 5-Chloro-2-mercaptoaniline allow it to undergo a wide array of transformations, including acylation, alkylation, and diazotization of the amino group, as well as oxidation or alkylation of the thiol group, leading to a vast number of potential derivatives. chemicalbook.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4-chlorobenzenethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKZHTVMXNCMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883241 | |

| Record name | Benzenethiol, 2-amino-4-chloro-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-48-5 | |

| Record name | Benzenethiol, 2-amino-4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-amino-4-chloro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2-amino-4-chloro-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercapto-5-chloroanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Mercaptoaniline Hydrochloride and Precursor Compounds

Direct Synthesis Approaches to 5-Chloro-2-mercaptoaniline Hydrochloride

Direct synthesis routes aim to construct the this compound molecule in a limited number of steps from readily available starting materials.

Herz Reaction and its Mechanistic Implications for Chlorinated Aminobenzenethiols

The Herz reaction is a well-established method for the synthesis of 1,2,3-benzothiadiazoles, which can be subsequently converted to o-aminothiophenols. The reaction typically involves the treatment of an aniline (B41778) with sulfur monochloride (S₂Cl₂). While a specific application of the Herz reaction for the direct synthesis of this compound is not extensively documented in the reviewed literature, the general mechanism offers insights into its potential applicability.

Alternative Routes for the Generation of this compound

Alternative synthetic pathways provide practical approaches to this compound, often starting from different precursors. One plausible route involves the reaction of 2,5-dichloronitrobenzene with a sulfur source, followed by reduction.

A process for preparing o-aminothiophenols involves reacting o-chloronitrobenzenes with sodium hydrogensulfide (NaHS) or sodium sulfide (B99878) (Na₂S). google.com This reaction proceeds via an initial exchange of the chlorine atom for a hydrosulfide (B80085) group, followed by the reduction of the nitro group. google.com Applying this to 2,5-dichloronitrobenzene, one of the chloro groups could be selectively substituted by a thiol group, followed by the reduction of the nitro group to an amine, yielding 4-chloro-2-aminothiophenol. google.com The resulting aminothiophenol can then be converted to its hydrochloride salt.

Another approach involves the synthesis of 2-nitro-5-(phenylthio)-anilines by reacting 5-chloro-2-nitroanilines with thiophenols in the presence of ammonia. google.comgoogle.com The resulting compound could then undergo further modifications to yield the target mercaptoaniline.

Synthesis of Key Intermediates Preceding this compound

The synthesis of this compound often relies on the preparation of key intermediates that are subsequently functionalized. Nitro-substituted thiophenols and their precursors are of particular importance.

Strategies for the Preparation of Nitro-Substituted Thiophenols

A common precursor for aminothiophenols is the corresponding nitrothiophenol. The synthesis of these compounds can be achieved through several methods.

One strategy involves the nucleophilic aromatic substitution of a halogen in a suitable nitro-substituted benzene (B151609) ring with a sulfur-containing nucleophile. For instance, 4-chloro-2-nitrophenol (B165678) can be synthesized from 2,5-dichloro-nitrobenzene by reaction with sodium hydroxide. sciencemadness.orggoogle.com This reaction proceeds via the hydrolysis of one of the chloro groups.

The following table summarizes the reaction conditions for the synthesis of 4-chloro-2-nitrophenol from 2,5-dichloronitrobenzene.

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 2,5-dichloro-nitrobenzene | Sodium Hydroxide | Water | ~100°C (reflux) | 15 hours | - | sciencemadness.org |

| 2,5-dichloro-nitrobenzene | Sodium Hydroxide | Water | - | - | - | google.com |

Once 4-chloro-2-nitrophenol is obtained, it can potentially be converted to a thiophenol derivative. General methods for synthesizing aryl thiols from aryl halides have been reported, such as a copper-catalyzed reaction with sulfur powder followed by reduction. organic-chemistry.org

Reductive Methodologies for Amine Moiety Formation

The final step in many synthetic routes to this compound is the reduction of a nitro group to an amine. Various reducing agents and conditions can be employed for this transformation, with the choice often depending on the other functional groups present in the molecule.

The catalytic reduction of nitro compounds is a widely used method. acs.org For the conversion of 4-nitrothiophenol (B108094) to 4-aminothiophenol (B129426), platinum-coated gold nanorods have been used as a catalyst with molecular hydrogen as the reducing agent. acs.org The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been achieved using various catalysts, including copper ferrite (B1171679) (CuFe₅O₈) with sodium borohydride (B1222165) (NaBH₄) and catalysts based on noble metals. mdpi.comresearchgate.netresearchgate.net

Another common method is the use of metals in acidic media. For example, the reduction of di-(o-nitrophenyl) disulfide can be achieved using zinc dust in glacial acetic acid to form the zinc salt of 2-aminothiophenol (B119425), which is then treated with concentrated hydrochloric acid to yield 2-aminothiophenol hydrochloride. prepchem.com

The reduction of nitro groups can also be carried out using sodium hydrosulfite (Na₂S₂O₄). google.com Additionally, polysulfides can be used for the reduction of nitroarenes, such as in the synthesis of 5-chloro-2-methyl aniline from 4-chloro-2-nitro-toluene. google.com

The table below outlines various reductive methodologies for the formation of an amine from a nitro group in related compounds.

| Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 4-Nitrothiophenol | H₂ / Platinum-coated gold nanorods | - | - | 4-Aminothiophenol | - | acs.org |

| 4-Nitrophenol | NaBH₄ / CuFe₅O₈ | Water | - | 4-Aminophenol | ~100% | mdpi.com |

| di-(o-nitrophenyl) disulfide | Zinc dust | Glacial Acetic Acid | Boiling | 2-aminothiophenol hydrochloride | 80% | prepchem.com |

| 4-chloro-2-nitro-toluene | Polysulfide / Ammonium salt | Water | 30-105°C | 5-chloro-2-methyl aniline | High | google.com |

Chemical Reactivity and Derivatization Pathways of 5 Chloro 2 Mercaptoaniline Hydrochloride

Reactions Involving the Mercapto (-SH) Group of the 2-Aminothiophenol (B119425) Moiety

The thiol group in 5-Chloro-2-mercaptoaniline hydrochloride is a key site for various chemical transformations, including cyclization and oxidation reactions.

Thiol-Mediated Cyclization Reactions and Ring Closures

The 2-aminothiophenol core of the molecule is a classic precursor for the synthesis of benzothiazoles, a class of heterocyclic compounds with significant industrial and biological applications. wikipedia.org The reaction typically involves the condensation of the 2-aminothiophenol moiety with a carbonyl-containing compound, such as an aldehyde or carboxylic acid. nih.gov

For instance, the condensation of 2-aminothiophenols with aldehydes is a common and efficient method for synthesizing 2-substituted benzothiazoles. nih.gov This reaction can be catalyzed by various reagents, including hydrogen peroxide/hydrochloric acid mixtures, to achieve high yields at room temperature. nih.gov The general mechanism involves the initial formation of a Schiff base between the amino group and the aldehyde, followed by an intramolecular cyclization involving the thiol group, and subsequent oxidation to form the stable benzothiazole (B30560) ring.

The versatility of this reaction allows for the introduction of a wide range of substituents onto the benzothiazole core, depending on the choice of the aldehyde or other carbonyl-containing starting material. This has led to the development of numerous benzothiazole derivatives with diverse properties. nih.govorganic-chemistry.org

Table 1: Examples of Thiol-Mediated Cyclization Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol | Aromatic Aldehyde | H2O2/HCl, Ethanol, RT | 2-Arylbenzothiazole | nih.gov |

| 2-Aminothiophenol | Carboxylic Acid | (o-CF3PhO)3P | 2-Substituted Benzothiazole | organic-chemistry.org |

Oxidative Dimerization to Disulfides

The mercapto group of this compound is susceptible to oxidation, leading to the formation of a disulfide bond. This reaction results in the dimerization of the molecule, yielding a symmetrical disulfide. The oxidation can be achieved using various oxidizing agents, and even air oxidation can be effective under certain conditions. rsc.org For example, the air oxidation of thiols to disulfides can be accelerated by sonication in the presence of a base like triethylamine (B128534) in DMF. rsc.orgresearchgate.net This method is efficient for a range of thiols, including aromatic ones. rsc.orgresearchgate.net

The formation of the disulfide derivative represents a significant alteration of the molecule's structure and reactivity, as the free thiol group is no longer available for other reactions.

Reactions Involving the Amino (-NH2) Group

The primary amino group in this compound provides another reactive site for a variety of chemical modifications, most notably the formation of imines (Schiff bases) and amides.

Formation of Schiff Bases with Carbonyl Compounds

The amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. orientjchem.orgjetir.orglibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.org The formation of the C=N double bond in the Schiff base introduces a new functional group and can significantly impact the electronic and steric properties of the molecule.

The reaction is general for a wide range of carbonyl compounds, allowing for the synthesis of a diverse library of Schiff base derivatives. orientjchem.orgresearchgate.net For example, the reaction of an aniline (B41778) derivative with a substituted benzaldehyde (B42025) in the presence of an acid catalyst yields the corresponding Schiff base. orientjchem.orgjecst.org The pH of the reaction medium is a critical parameter, with optimal rates often observed around a pH of 5. libretexts.orglibretexts.org

Table 2: Formation of Schiff Bases

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary Amine | Aldehyde/Ketone | Acid Catalyst | Imine (Schiff Base) | orientjchem.orglibretexts.org |

| p-Chloroaniline | m-Nitrobenzaldehyde | Glacial Acetic Acid, Ethanol | Schiff Base | jetir.org |

Amidation and Acylation Reactions

The nucleophilic amino group can react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids to form amide derivatives. sphinxsai.comafjbs.com These reactions, known as amidation or acylation, result in the formation of a stable amide bond (-NH-C=O). youtube.com

The synthesis of amides from anilines can be achieved by reacting the aniline with a carboxylic acid derivative. sphinxsai.com For instance, substituted 2-aminothiophenes can be condensed with acetyl feruloyl chloride to produce novel acrylamide (B121943) derivatives. afjbs.com The reaction often requires a base to neutralize the acidic byproduct, such as hydrogen chloride in the case of acid chlorides. The resulting amides are a significant class of compounds with diverse applications. sphinxsai.com

Dual Reactivity in Condensation and Cycloaddition Reactions

The presence of both the amino and mercapto groups allows for dual reactivity, where both functional groups participate in a single transformation. This is particularly evident in condensation and cycloaddition reactions that lead to the formation of fused heterocyclic systems.

A prime example is the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes, as mentioned earlier. nih.gov In this reaction, the initial condensation involves the amino group, while the subsequent cyclization is mediated by the thiol group. This cooperative reactivity is a powerful tool for the efficient construction of complex heterocyclic scaffolds.

Furthermore, the 2-aminothiophenol moiety can participate in multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a complex product. nih.gov These reactions often leverage the dual nucleophilicity of the amino and thiol groups to construct intricate molecular architectures. For example, multicomponent reactions involving aminoazoles, aldehydes, and other components are used to synthesize a variety of fused heterocyclic systems. nih.gov

Role of Halogen and Amino Substituents in Directing Reactivity and Regioselectivity

The directing influence of substituents on an aromatic ring in electrophilic substitution reactions is a well-established phenomenon. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. This classification is rooted in the substituent's ability to donate or withdraw electron density from the benzene (B151609) ring through inductive and resonance effects.

The amino (-NH₂) group is a powerful activating group. nih.gov Through resonance, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. nih.gov This makes the ring significantly more nucleophilic and thus more reactive towards electrophiles. Consequently, the amino group is a strong ortho-, para-director. nih.gov

Conversely, the chlorine (-Cl) atom is a deactivating group due to its strong electron-withdrawing inductive effect, which pulls electron density away from the ring. libretexts.org However, it is also an ortho-, para-director because its lone pairs can participate in resonance, stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack at these positions. libretexts.org The resonance effect, although weaker than the inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions. libretexts.org

In 5-Chloro-2-mercaptoaniline, we have a scenario of competitive directing effects. The amino group at position 2 and the mercapto group (in its thiophenolic form) are both strong ortho-, para-directors and activating groups. The chloro group at position 5 is a deactivating but also an ortho-, para-director.

The positions ortho to the amino group are 1 and 3, and the para position is 5. The positions ortho to the mercapto group are 1 and 3, and the para position is 5. The positions ortho to the chloro group are 4 and 6, and the para position is 2.

In electrophilic aromatic substitution reactions, the powerful activating and ortho-, para-directing nature of the amino group is expected to dominate. nih.gov Therefore, incoming electrophiles would be primarily directed to the positions ortho and para to the amino group that are not already substituted. The available positions are 3 and 5. However, position 5 is already occupied by the chloro substituent. This leaves position 3 as a likely site for electrophilic attack. The chloro group, being a deactivator, would have a lesser influence on the regioselectivity compared to the strongly activating amino group.

The mercapto group (-SH) is also an ortho-, para-directing group, similar to the hydroxyl group. Its influence would reinforce the directing effect of the amino group towards positions 3 and 5. The synergistic effect of the amino and mercapto groups would strongly favor substitution at position 3.

It is important to note that under strongly acidic conditions, as is the case with the hydrochloride salt, the amino group is protonated to form the anilinium ion (-NH₃⁺). The anilinium ion is a strongly deactivating and meta-directing group. In this protonated form, the directing influence would shift, potentially leading to different reaction outcomes.

The reactivity of 2-aminothiophenols is often utilized in cyclocondensation reactions to form heterocyclic systems like benzothiazoles. mdpi.com In these reactions, the nucleophilicity of the amino and thiol groups is key. For instance, the condensation of 2-aminothiophenols with aldehydes or carboxylic acids leads to the formation of 2-substituted benzothiazoles. mdpi.com The presence of the chloro group at position 5 in 5-Chloro-2-mercaptoaniline would result in the formation of 6-chlorobenzothiazole derivatives. For example, the reaction with aldehydes has been shown to produce 5-chloro-2-phenylbenzothiazole with a notable yield. mdpi.com

The following table summarizes the directing effects of the individual substituents present in 5-Chloro-2-mercaptoaniline.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Amino (-NH₂) | 2 | Strongly Activating | Ortho, Para |

| Mercapto (-SH) | 1 | Activating | Ortho, Para |

| Chloro (-Cl) | 5 | Deactivating | Ortho, Para |

The following table outlines the expected regioselectivity for electrophilic aromatic substitution on the 5-Chloro-2-mercaptoaniline ring, considering the combined influence of the substituents.

| Position on Ring | Influence of -NH₂ (at C2) | Influence of -SH (at C1) | Influence of -Cl (at C5) | Overall Predicted Susceptibility to Electrophilic Attack |

| 3 | Ortho (Activating) | Ortho (Activating) | Meta (Deactivating) | High |

| 4 | Meta (Deactivating) | Para (Activating) | Ortho (Deactivating) | Moderate |

| 6 | Para (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Moderate to Low |

This analysis suggests that position 3 is the most favored site for electrophilic attack due to the strong, synergistic ortho-directing effects of the amino and mercapto groups.

Spectroscopic and Advanced Structural Characterization of 5 Chloro 2 Mercaptoaniline Hydrochloride and Its Analogs

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. In the context of 5-Chloro-2-mercaptoaniline hydrochloride and its analogs, these methods provide valuable insights into the characteristic vibrations of the amine, thiol, and chloro-substituted aromatic moieties.

In a study on the copolymerization of aniline (B41778) and m-chloroaniline, FT-IR spectroscopy was instrumental in confirming the structure of the resulting material. conicet.gov.ar The spectra revealed characteristic bands, including a band at 868 cm⁻¹, which is consistent with a single aromatic hydrogen atom situated between two substituents. conicet.gov.ar Additionally, strong bands observed at 780 cm⁻¹ and 680 cm⁻¹ were attributed to C-Cl stretching vibrations, confirming the incorporation of chlorine into the polymer structure. conicet.gov.ar For substituted anilines, the C-N stretching band is also a key diagnostic feature. conicet.gov.ar

A normal coordinate analysis of 2-chloro, 5-aminobenzonitrile, an analog of the title compound, utilized force constants transferred from previous work to make unambiguous vibrational assignments of in-plane fundamentals. nih.gov This approach highlights the transferability of force field data among structurally related molecules, allowing for a more detailed interpretation of their vibrational spectra.

The following table summarizes some of the key vibrational frequencies expected for this compound based on the analysis of its analogs.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300-3500 | conicet.gov.ar |

| S-H (Thiol) | Stretching | 2550-2600 | |

| C-N | Stretching | ~1300 | conicet.gov.ar |

| C-Cl | Stretching | 680-780 | conicet.gov.ar |

| Aromatic C-H | Out-of-plane bending | ~868 | conicet.gov.ar |

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining high-resolution structural information about organic molecules. Both ¹H and ¹³C NMR provide detailed data on the chemical environment of individual atoms within a molecule.

For aniline and its derivatives, the chemical shifts of the aromatic protons are particularly informative. In the ¹H NMR spectrum of poly(m-chloroaniline), the aromatic proton signals are typically observed in the region of 5.8–7.5 ppm, corresponding to benzenoid protons. conicet.gov.ar The presence of a chlorine substituent on the aromatic ring influences the chemical shifts of the neighboring protons. For instance, in 4-chloroaniline (B138754), the aromatic protons appear as a multiplet in the ¹H NMR spectrum. chemicalbook.comrsc.org Similarly, the ¹H NMR spectrum of 2-chloroaniline (B154045) shows distinct signals for the aromatic protons, which can be assigned based on their coupling patterns. chemicalbook.com

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the nature and position of the substituents. For example, in 2-butylthioaniline, the alkylthio group acts as a weak electron-withdrawing group, which is reflected in the ¹³C NMR data. researchgate.net In contrast, in more conjugated systems, the same group can act as a resonance electron-donating group. researchgate.net The ¹³C NMR spectrum of 4-chloroaniline shows distinct resonances for the substituted and unsubstituted carbon atoms in the aromatic ring. rsc.org

The following tables present typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in substituted anilines, which can be used to predict the spectra of this compound.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Substituted Anilines

| Proton Type | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Aromatic Protons | 6.5 - 7.5 | conicet.gov.ar |

| Amine (NH₂) Protons | 3.5 - 4.5 (broad) | rsc.org |

| Thiol (SH) Proton | 3.0 - 4.0 (broad) |

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Substituted Anilines

| Carbon Type | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Aromatic Carbons | 110 - 150 | rsc.orgresearchgate.net |

| Carbon bearing Chlorine | 120 - 135 | rsc.org |

| Carbon bearing Amine | 140 - 150 | rsc.org |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The fragmentation of organic molecules in a mass spectrometer is not random; it follows predictable pathways that are influenced by the stability of the resulting fragments. libretexts.org

For aniline and its derivatives, the molecular ion is often observed, and its fragmentation can provide valuable structural information. nih.gov In the case of mercapturic acid derivatives, characteristic fragment ions are observed that correspond to the loss of specific groups. researchgate.net For example, the loss of a sulfur-containing fragment is a common fragmentation pathway. researchgate.net The presence of a chlorine atom in this compound would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

The fragmentation of coumarin (B35378) derivatives, which also contain a heterocyclic ring system, has been shown to correlate with the electronic charges of the atoms in the molecule. nih.gov This suggests that theoretical calculations can be used to predict the fragmentation pathways of complex molecules.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 197/199 | Molecular ion |

| [M-Cl]⁺ | 162 | Loss of chlorine radical |

| [M-SH]⁺ | 164/166 | Loss of thiol radical |

| [M-HCl]⁺ | 161 | Loss of hydrogen chloride |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. Aniline and its derivatives exhibit characteristic absorption bands in the UV region. The electronic absorption spectrum of aniline vapor shows two strong absorption bands, one at around 285 nm and another at 230 nm, which are assigned to π → π* transitions. researchgate.net

The position and intensity of these bands are influenced by the presence of substituents on the aromatic ring. Electron-donating groups, such as the amino group, and electron-withdrawing groups can cause a shift in the absorption maxima. acs.org For instance, in substituted anilines, the introduction of a nitro group, a strong electron-withdrawing group, can lead to a red shift in the absorption spectrum. acs.org In the case of copolymers of aniline and m-chloroaniline, UV-vis spectra showed a main band centered around 380 nm, which was attributed to the stabilization of spinless semiquinone structures in the polymer chain by the chlorine substituents. conicet.gov.ar

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. Theoretical calculations, such as those using the ZINDO/S-CI method, can be employed to predict the UV-Vis spectra and aid in the assignment of the electronic transitions. acs.org

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax (nm) | Reference |

|---|---|---|

| π → π | 230 - 250 | researchgate.net |

| π → π | 280 - 300 | researchgate.net |

X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination

The crystal structures of various aniline derivatives have been determined, providing insights into the effects of substitution on the molecular geometry. researchgate.net For instance, the structure of 2,6-dinitroaniline (B188716) has been established by X-ray crystallography. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.comrsc.org These interactions play a crucial role in determining the physical properties of the solid.

Hydrogen bonding is a particularly important interaction in the crystal structures of aniline derivatives. researchgate.net In the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, strong N-H···O hydrogen bonds lead to the formation of two-dimensional sheets. eurjchem.com In the case of this compound, strong N-H···Cl⁻ hydrogen bonds are expected to be a dominant feature of the crystal packing. The thiol group can also participate in S-H···Cl⁻ hydrogen bonding.

π-π stacking interactions between aromatic rings can also contribute significantly to the stability of the crystal lattice. mdpi.com The presence of a chlorine substituent can influence these interactions through halogen bonding. rsc.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govmq.edu.au It provides a graphical representation of the regions of close contact between neighboring molecules, allowing for a detailed analysis of the types and relative importance of different intermolecular interactions.

In the Hirshfeld surface analysis of N-[(Z)-(2-hydroxyphenyl)methylidene]aniline N-oxide, the most significant contributions to the crystal packing were from H···H, C···H/H···C, and O···H/H···O contacts. nih.gov For a trifluoromethyl-substituted tetrazole derivative, the Hirshfeld surface analysis revealed weak C-H···N and C-H···F hydrogen bonds, as well as aromatic π–π stacking interactions. nih.govresearchgate.net This analysis can be applied to the crystal structure of this compound to provide a quantitative understanding of the intermolecular forces that govern its crystal packing.

Specialized Spectroscopic Techniques (e.g., ESR Spectroscopy)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, serves as a powerful and direct method for the investigation of chemical species that possess one or more unpaired electrons. nih.gov This technique is particularly valuable for the characterization of radical intermediates, transition metal complexes, and other paramagnetic species. In the context of this compound and its analogs, ESR spectroscopy can provide profound insights into their electronic structure and reactivity, especially when they are involved in redox processes or form radical species.

The fundamental principle of ESR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR), but it excites electron spins instead of the spins of atomic nuclei. nih.gov When a paramagnetic sample is placed in a strong magnetic field, the unpaired electrons can exist in two different spin states. The application of microwave radiation can induce transitions between these spin states, and the absorption of this radiation is detected and recorded as an ESR spectrum. The resulting spectrum provides key information about the electronic environment of the unpaired electron.

Detailed research findings from studies on analogous compounds demonstrate the utility of ESR in structural elucidation. For instance, ESR studies on N-substituted 2-amino-1,4-naphthosemiquinones have allowed for the partial assignment of hyperfine coupling constants, revealing a close correlation between the nitrogen coupling constants and those of the amino protons. rsc.org In studies of high-spin cation radicals of meta-para aniline oligomers, ESR spectroscopy was instrumental in determining the zero-field splittings, which were consistent with the molecular topology and the localization of unpaired electrons. tue.nl Furthermore, variable temperature ESR measurements confirmed that the signal intensity followed Curie's law, which is characteristic of a low-energy high-spin state. tue.nl

For short-lived radical species, which can be generated from this compound through oxidation or other chemical reactions, the technique of spin trapping is often employed in conjunction with ESR. nih.gov This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a much more stable paramagnetic radical, known as a spin adduct. This spin adduct can then be readily detected and characterized by ESR spectroscopy.

While specific ESR spectroscopic data for this compound is not extensively available in the public domain, the following table illustrates the type of data that could be obtained and its significance, based on studies of structurally related compounds.

| Parameter | Typical Value Range for Aromatic Radicals | Information Provided |

| g-factor | 2.002 - 2.006 | Provides information about the electronic environment of the unpaired electron. Deviations from the free electron g-value (2.0023) can indicate spin-orbit coupling. |

| Hyperfine Coupling Constant (aN) | 0.3 - 1.0 mT | Measures the interaction of the unpaired electron with the nitrogen nucleus of the amino group. This provides insight into the spin density distribution on the nitrogen atom. |

| Hyperfine Coupling Constant (aH) | 0.1 - 0.7 mT | Measures the interaction of the unpaired electron with the protons on the aromatic ring. This helps to map the spin density distribution across the molecule. |

| Hyperfine Coupling Constant (aCl) | 0.05 - 0.2 mT | Measures the interaction of the unpaired electron with the chlorine nucleus. This can confirm the position of the chlorine substituent and its influence on the electronic structure. |

The combination of scanning tunneling microscopy with ESR (STM-ESR) has recently emerged as a powerful tool for probing the spin states of individual atoms and molecules on surfaces with high spatial and energy resolution. aps.orgnih.gov This advanced technique could potentially be used to investigate the magnetic properties of single molecules of this compound or its derivatives adsorbed on a substrate.

Computational and Theoretical Investigations of 5 Chloro 2 Mercaptoaniline Hydrochloride

Quantum Mechanical Calculations (Density Functional Theory, Ab Initio Methods) for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to determine the optimized molecular geometry and electronic structure. For 5-Chloro-2-mercaptoaniline hydrochloride, this would involve calculating bond lengths, bond angles, and dihedral angles of the molecule's most stable three-dimensional structure. These calculations would provide a foundational understanding of the molecule's shape and the distribution of electrons within it.

Conformational Analysis and Energetic Stability

A comprehensive conformational analysis would be necessary to identify the various possible spatial arrangements (conformers) of the this compound molecule and to determine their relative energetic stabilities. This is typically achieved by systematically rotating the single bonds, such as the C-S and C-N bonds, and calculating the potential energy at each step. The results would reveal the global minimum energy conformer, which is the most stable and likely most populated form of the molecule under given conditions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting a molecule's reactivity. This involves analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, identifying the locations of the HOMO and LUMO on the molecular structure would pinpoint the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. An MEP analysis of this compound would offer valuable insights into its intermolecular interactions and reactivity patterns.

Reaction Mechanism Studies and Transition State Characterization

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. For reactions involving this compound, computational chemists would model the reaction pathway, identify all intermediates, and characterize the transition states that connect them. Calculating the activation energies associated with these transition states would help to predict the kinetics and feasibility of the proposed mechanism.

Computational Approaches to Structure-Property Relationships

By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting properties, researchers can establish quantitative structure-property relationships (QSPR). These models are essential for designing new molecules with desired chemical or physical properties, but they first require extensive computational data on the parent molecule and its derivatives.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations typically focus on static, single-molecule systems, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, often in the presence of a solvent or in a condensed phase. An MD simulation of this compound could provide insights into its conformational flexibility, solvation effects, and transport properties. However, such studies are contingent on the availability of accurate force fields, which are often derived from prior quantum mechanical calculations.

Due to the absence of published research in these specific areas for this compound, no data tables or detailed research findings can be presented at this time. The field remains open for future investigation.

Advanced Applications in Organic Synthesis and Materials Science Through 5 Chloro 2 Mercaptoaniline Hydrochloride

Role in the Synthesis of Benzothiazoles and their Derivatives

The reaction of 5-chloro-2-mercaptoaniline (as its hydrochloride salt or free base, 2-amino-5-chlorothiophenol) is a cornerstone for the synthesis of 6-chlorobenzothiazoles. This scaffold is of significant interest due to the diverse biological activities and material properties associated with benzothiazole (B30560) derivatives. nih.gov

The most direct and widely employed method for constructing the benzothiazole ring from 5-chloro-2-mercaptoaniline hydrochloride involves intermolecular condensation with a variety of carbonyl-containing compounds. This typically proceeds through the reaction of the aminothiophenol with aldehydes, carboxylic acids, acyl chlorides, or esters, leading to the formation of a 2-substituted-6-chlorobenzothiazole. nih.gov

The reaction with aldehydes, often catalyzed by an acid or promoted by an oxidizing agent, is a common route. The process involves the initial formation of a Schiff base between the amino group and the aldehyde, followed by an intramolecular cyclization via nucleophilic attack of the thiol group, and subsequent oxidation to the aromatic benzothiazole system. A variety of catalysts and conditions have been developed to optimize this transformation, including green chemistry approaches that utilize milder reagents and solvents. nih.gov

Similarly, condensation with carboxylic acids, frequently facilitated by dehydrating agents like polyphosphoric acid (PPA) at elevated temperatures, provides an effective pathway to 2-substituted benzothiazoles. nih.gov This method is applicable to a wide range of aliphatic and aromatic carboxylic acids. One-pot procedures using systems like methanesulfonic acid on silica (B1680970) gel have also been reported, offering benefits such as simple work-up and the ability to use diverse substrates. nih.gov

Table 1: Selected Methods for the Synthesis of 2-Substituted-6-chlorobenzothiazoles This table is illustrative of general methods applied to aminothiophenols, which are applicable to the 5-chloro derivative.

| Reactant | Catalyst/Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Na₂S₂O₅, DMF, reflux | 2-Aryl-6-chlorobenzothiazole | 51-84% | nih.gov |

| Carboxylic Acids | Polyphosphoric Acid (PPA), 110-220°C | 2-Alkyl/Aryl-6-chlorobenzothiazole | 31-81% | nih.gov |

| Carboxylic Acids | MeSO₃H/SiO₂, 140°C | 2-Alkyl/Aryl-6-chlorobenzothiazole | 70-92% | nih.gov |

| Acyl Chlorides | KF·Al₂O₃, mild conditions | 2-Substituted-6-chlorobenzothiazole | High | nih.gov |

Once the 6-chlorobenzothiazole core is synthesized, it can be further functionalized to create a library of derivatives with tailored properties. If the initial synthesis yields 2-amino-6-chlorobenzothiazole, the exocyclic amino group is a prime site for modification. sigmaaldrich.comorientjchem.org

Strategies include:

Acylation: The amino group can be readily acylated with various acid chlorides or anhydrides. For instance, reaction with chloroacetyl chloride produces an intermediate that can be further reacted with different nucleophiles, such as piperazine (B1678402) derivatives, to introduce new side chains. nih.gov

Schiff Base Formation: Condensation with aldehydes leads to the formation of Schiff bases, which are versatile intermediates themselves and often exhibit significant biological activity.

N-Arylation/Alkylation: The amino group can undergo cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives, or can be alkylated using various alkyl halides.

Functionalization is not limited to the amino group. The chloro-substituent on the benzene (B151609) ring can also be a handle for modification, although it is generally less reactive than the positions on the thiazole (B1198619) ring. Nucleophilic aromatic substitution of the chlorine is possible under specific conditions.

Precursor for Benzothiazepines and Related Fused Heterocyclic Ring Systems

This compound is a key starting material for the synthesis of 1,5-benzothiazepines, which are seven-membered heterocyclic compounds containing a fused benzene ring. These scaffolds are known for their pharmacological activities, particularly as cardiovascular agents. researchgate.net The general and most common synthesis involves the condensation of an aminothiophenol with an α,β-unsaturated carbonyl compound, typically a chalcone (B49325) (1,3-diaryl-2-propen-1-one). researchgate.net

The reaction proceeds via a Michael addition of the thiol group to the β-carbon of the chalcone. This is followed by the condensation of the amino group with the carbonyl group, leading to the formation of an imine and subsequent cyclization to the seven-membered benzothiazepine (B8601423) ring. researchgate.net Using this compound in this reaction would yield a chloro-substituted benzothiazepine derivative, allowing for the exploration of this chemical space for new therapeutic agents.

Building Block for Phenothiazine (B1677639) and Azaphenothiazine Derivatives

The aminothiophenol structure is also fundamental to the synthesis of phenothiazines, a class of compounds with a tricyclic structure where two benzene rings are linked by a sulfur and a nitrogen atom. A convenient, transition-metal-free method has been developed for synthesizing substituted phenothiazines from 2-aminobenzenethiols and cyclohexanones, using molecular oxygen as the oxidant. rsc.org Specifically, the reaction of 2-amino-5-chlorobenzenethiol with various substituted cyclohexanones has been shown to produce 2-chloro-substituted phenothiazine derivatives in good yields. nih.gov This provides a direct route from the title compound to this important class of molecules. rsc.orgnih.gov

Furthermore, this compound can be envisioned as a precursor for azaphenothiazines, where one of the benzene rings in the phenothiazine structure is replaced by a pyridine (B92270) ring. The synthesis of azaphenothiazines often involves the cyclization of a substituted 2-aminopyridine (B139424) with a mercaptoaniline derivative. google.com For example, reacting 2-chloro-3-mercaptopyridine with a substituted aniline (B41778) or, alternatively, reacting a 2-chloropyridine (B119429) with a 2-mercaptoaniline derivative are established routes. nih.govprepchem.com

Synthesis of Diverse Triazole and Thiadiazole Ring Systems

While direct, one-pot syntheses of triazoles and thiadiazoles from this compound are not extensively documented, its structure contains the necessary functionalities to serve as a key precursor.

Triazoles: The amino group of the aminothiophenol can be transformed into other functional groups that are then used to construct a triazole ring. For instance, derivatives of 2-amino-5-chlorophenyl structures have been used to synthesize triazoles. One route involves the hydrolysis of a 9-chloro-3-methyl-1,2,4-triazolo[4,3-c]quinazoline to yield 5-(2-amino-5-chlorophenyl)-3-methyl-s-triazole, demonstrating the stability of the triazole ring attached to this chlorinated aniline core. sphinxsai.com Another approach involves the intramolecular ring closure of 1-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)-4-arylsemicarbazides to form 2-amino-8-chloro-5,5-dioxo nih.govsphinxsai.comnih.govtriazolo[2,3-b] nih.govsphinxsai.comnih.govbenzodithiazines, showcasing the formation of a fused triazole system on a scaffold derived from a chloro-substituted aniline. uobaghdad.edu.iq

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is a common motif in medicinal chemistry. nih.govnih.gov A prevalent synthetic pathway involves the cyclization of thiosemicarbazide (B42300) derivatives. mdpi.com The amino group of this compound can be reacted with carbon disulfide to form a dithiocarbamate, which upon reaction with hydrazine (B178648) can yield a thiosemicarbazide intermediate. This intermediate, when treated with acids or other cyclizing agents, can form a 2,5-disubstituted-1,3,4-thiadiazole, where one of the substituents is the 5-chloro-2-mercaptophenyl group.

Integration into Novel π-Conjugated Systems for Photophysical Applications and Fluorescent Markers

The benzothiazole core, particularly when substituted with donor and acceptor groups, is a well-known chromophore. Derivatives of 2-phenylbenzothiazole (B1203474) are of particular interest for their unique photophysical properties, including Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). nsc.runih.gov

The ESIPT process, which involves the transfer of a proton in the excited state, leads to a large Stokes shift, meaning there is a significant separation between the absorption and emission maxima. This is a highly desirable property for fluorescent probes and markers as it minimizes self-absorption and improves signal-to-noise ratios. The 6-chlorobenzothiazole derivatives synthesized from this compound can be designed to exhibit these properties. nsc.ru

Furthermore, the fusion of benzothiadiazole (BTD), an electron-accepting unit, with electron-donating groups via π-conjugated linkers like the 1,2,3-triazole ring, has led to the development of advanced materials for organic light-emitting diodes (OLEDs). These donor-acceptor systems exhibit strong intramolecular charge-transfer effects, which are crucial for their luminescent properties. The synthesis of 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles has been shown to produce luminophores with high photoluminescence quantum yields, demonstrating the potential for creating highly efficient emissive materials. The incorporation of the chloro-substituted aminothiophenol moiety into such systems allows for the fine-tuning of their electronic and photophysical characteristics.

Design and Synthesis of Schiff Base Ligands for Potential Catalytic or Material Science Applications

The strategic design and synthesis of Schiff base ligands derived from this compound offer a gateway to novel compounds with significant potential in catalysis and materials science. The inherent functionalities of the parent molecule—a chloro group, a mercapto group, and an amino group—provide a versatile platform for creating polydentate ligands capable of coordinating with a variety of metal ions.

The primary synthetic route to Schiff bases involves the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. youtube.com In the case of this compound, the amino group serves as the nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction is typically carried out in a suitable solvent, often with acid or base catalysis, to facilitate the formation of the characteristic azomethine (-C=N-) bond of the Schiff base. youtube.com

The design of these ligands can be systematically varied by selecting different carbonyl-containing precursors. The use of salicylaldehyde (B1680747) and its derivatives, for instance, can lead to the formation of tridentate ligands where the phenolic hydroxyl group, the azomethine nitrogen, and the mercapto sulfur can all participate in metal coordination. The general reaction scheme for the synthesis of a Schiff base from 5-Chloro-2-mercaptoaniline (the free base) and a substituted salicylaldehyde is depicted below:

> Figure 1: General reaction scheme for the synthesis of a Schiff base ligand from 5-Chloro-2-mercaptoaniline and a substituted salicylaldehyde.

The resulting Schiff base ligands can then be complexed with various transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form stable metal complexes. researchgate.netresearchgate.net The coordination geometry and the electronic properties of these complexes are dictated by the nature of the metal ion and the specific ligand architecture. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis are crucial for the characterization of both the Schiff base ligands and their metal complexes, confirming the formation of the azomethine bond and elucidating the coordination mode. researchgate.netnih.gov

The presence of the chloro and mercapto groups on the aniline ring significantly influences the electronic and steric properties of the resulting Schiff base ligands and their metal complexes. These substituents can modulate the ligand field strength and the redox potential of the metal center, which are critical parameters for catalytic activity. For instance, metal complexes of Schiff bases have demonstrated notable catalytic activity in various organic transformations. researchgate.net

In the realm of materials science, these Schiff base ligands and their metal complexes are promising candidates for the construction of advanced materials such as metal-organic frameworks (MOFs). researchgate.netinformaticsjournals.co.inresearchgate.netnih.govrsc.org The ability of the ligands to bridge multiple metal centers can lead to the formation of porous, crystalline structures with high surface areas. These MOFs can exhibit interesting properties for applications in gas storage, separation, and heterogeneous catalysis. nih.govrsc.org The functional groups on the ligand can be tailored to introduce specific functionalities within the pores of the MOF, enabling the design of materials with targeted properties. researchgate.netinformaticsjournals.co.inresearchgate.net

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 5-Chloro-2-mercaptoaniline Hydrochloride Chemistry

This compound is a halogenated aminothiophenol derivative whose academic exploration is primarily centered on its role as a specialized chemical intermediate. Its molecular structure, featuring an aniline (B41778) ring substituted with chloro, amino, and mercapto groups, dictates its chemical reactivity and potential applications. The hydrochloride salt form enhances its stability and solubility in certain solvents.

Chemical Properties and Synthesis: The fundamental properties of this compound are established, providing a basis for its use in synthetic chemistry.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 615-48-5 |

| Molecular Formula | C6H7Cl2NS |

| Molecular Weight | 196.1 g/mol alfa-chemistry.com |

While specific, detailed academic studies on the synthesis of this compound are not extensively published, its synthetic pathway can be inferred from established methods for related compounds. A probable route involves the multi-step modification of a chlorinated benzene (B151609) derivative. For instance, a common approach for synthesizing aminophenols is the reduction of a corresponding nitro compound. The synthesis of 2-aminothiophenol (B119425), a closely related parent compound, can be achieved by the zinc reduction of 2-nitrobenzenesulfonyl chloride or through the hydrolysis of mercaptobenzothiazole derived from aniline. wikipedia.org This suggests a plausible synthesis for the chlorinated analogue would start with a suitably substituted chloronitrobenzene, followed by reduction of the nitro group to an amine and introduction of the mercapto group.

Reactivity: The chemistry of this compound is governed by the interplay of its three functional groups:

Amino Group (-NH2): Behaves as a nucleophile and a base, allowing for diazotization, acylation, and alkylation reactions. It is a key reactive site for building larger molecular scaffolds.

Mercapto Group (-SH): This thiol group is nucleophilic and readily undergoes oxidation to form disulfide bonds. cymitquimica.com It is also a crucial anchor for binding to metal surfaces, a property exploited in materials science.

Chloro Group (-Cl): As a halogen, it deactivates the aromatic ring towards electrophilic substitution but also acts as a leaving group in nucleophilic aromatic substitution reactions under specific conditions.

This trifunctional nature makes it a versatile precursor for the synthesis of heterocyclic compounds, particularly benzothiazoles, which are important structural motifs in many biologically active molecules and dyes. wikipedia.org

Identification of Emerging Trends in Halogenated Aminothiophenol Research

Research into the broader class of halogenated aminothiophenols is expanding beyond their traditional use as intermediates, driven by the unique properties imparted by the halogen substituent.

Pharmaceutical and Agrochemical Synthesis: Halogenation is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.gov Consequently, halogenated aminothiophenols are increasingly sought after as building blocks for novel pharmaceuticals and agrochemicals. They are key precursors for complex heterocyclic systems, such as 1,5-benzothiazepines, which exhibit a wide range of biological activities including antimicrobial and anticancer properties. researchgate.net

Advanced Materials and Nanotechnology: A significant emerging trend is the use of halogenated thiophenols in materials science. The thiol group provides a strong anchor to gold and other noble metal surfaces, making these molecules ideal for creating self-assembled monolayers (SAMs). The halogen atom can then be used to tune the electronic properties of the surface or to serve as a reactive site for further functionalization. Recent studies have explored the plasmon-driven dehalogenation of halogenated thiophenols on gold nanoparticles, opening avenues for light-induced chemical synthesis and catalysis on nanoparticle surfaces. researchgate.net

Radioprotective Agents: Research into aminothiol compounds as potential radioprotectors is an active area. nih.gov These compounds can scavenge reactive oxygen species (ROS) generated by ionizing radiation, thereby protecting biological tissues. The introduction of halogens could modulate the electronic properties and bioavailability of these agents, potentially leading to the development of more effective radioprotectors.

Future Prospects for Advanced Synthetic Methodologies and Novel Material Development

The future of halogenated aminothiophenol chemistry is poised for significant advancements, focusing on both how these molecules are made and what they can be used for.

Advanced Synthetic Methodologies: There is a continuous drive towards more efficient, sustainable, and safer chemical syntheses. For halogenated aminothiophenols, future prospects include:

Green Chemistry Approaches: The development of synthetic routes that minimize waste and avoid harsh reagents is a priority. This includes the use of catalytic systems for C-S and C-N bond formation and the exploration of solvent-free reaction conditions. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, stoichiometry), which can improve yield, reduce reaction times, and enhance safety, particularly for potentially hazardous reactions involving intermediates like diazonium salts.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates for the synthesis of heterocyclic compounds derived from aminothiophenols and is likely to be more widely adopted for the synthesis of their halogenated derivatives. researchgate.net

Novel Material Development: The unique properties of halogenated aminothiophenols make them promising candidates for a new generation of advanced materials.

Functionalized Nanomaterials: These compounds are ideal for functionalizing nanoparticles for biomedical applications. For example, they can be used to cap gold nanoparticles for use as antigen delivery vehicles in vaccines or as contrast agents in medical imaging. mdpi.commdpi.com The halogen provides an additional site for attaching other molecules, creating multifunctional nanostructures.

Advanced Polymers: Incorporation of halogenated aminothiophenol moieties into polymer backbones could lead to materials with high refractive indices, enhanced thermal stability, or specific electronic properties. Such polymers could find applications in advanced optics and electronics.

Biomimetic Systems and Sensors: The ability of these molecules to self-assemble on surfaces can be exploited to create biomimetic membranes or highly sensitive chemical sensors. Future work may focus on designing complex, multi-component surfaces where the halogenated aminothiophenol provides a foundational layer for building more intricate architectures. The development of advanced material fabrication techniques like 3D printing and electrospinning could allow for the creation of structured polypeptide-based biomaterials with tailored functionalities. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-aminothiophenol |

| 2-nitrobenzenesulfonyl chloride |

| Aniline |

| Gold |

| 5-chloro-2-methyl aniline |

| 5-chloro-2-nitroanilines |

| m-dichlorobenzene |

| 4-chloro-2-nitro-toluene |

| 5-Chloro-2-mercaptobenzothiazole |

| 5-Chloro-2-methoxyaniline |

Q & A

Basic: What are the critical safety precautions when handling 5-chloro-2-mercaptoaniline hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation due to potential release of toxic gases (e.g., HCl, SOₓ) during decomposition .

- Storage: Store in a locked, dry, cool area away from oxidizing agents. Stability data suggest degradation at elevated temperatures (>100°C), which may release hazardous fumes .

- Emergency Protocols: In case of exposure, flush eyes/skin with water for ≥15 minutes. Seek immediate medical attention for ingestion or inhalation, as intravenous toxicity (LD₅₀: 56 mg/kg in mice) indicates high acute toxicity .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the aromatic proton environment and mercapto (-SH) group signals. Compare with PubChem data (CID: 5427) for validation .

- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity. Retention times can be cross-referenced with commercial standards .

- Mass Spectrometry (MS): ESI-MS in positive ion mode can detect the molecular ion peak at m/z 196.10 (M+H⁺) .

Advanced: How can researchers reconcile discrepancies in reported toxicity data for this compound?

Methodological Answer:

Discrepancies may arise from differences in experimental models, administration routes, or purity. For example:

| Study | Route | LD₅₀ (mg/kg) | Model | Reference |

|---|---|---|---|---|

| Lewis (Dangerous Properties) | Intravenous | 56 | Mice | |

| Hypothetical Study | Oral | 220 | Rats | [Literature] |

- Approach: Conduct dose-response studies in multiple species/routes. Use computational tools (e.g., QSAR models) to predict toxicity thresholds and validate experimentally .

Advanced: What synthetic strategies are effective for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

- Route 1: Chlorination of 2-mercaptoaniline using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, followed by HCl neutralization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Route 2: Thiolation of 5-chloro-2-nitroaniline via reduction (H₂/Pd-C) and subsequent treatment with H₂S gas.

- Optimization:

Basic: What are the primary decomposition products of this compound, and how do they impact experimental workflows?

Methodological Answer:

- Thermal Decomposition (≥100°C): Generates HCl, sulfur oxides (SOₓ), and chlorinated aromatic amines, which can interfere with downstream reactions .

- Mitigation: Store aliquots in amber vials under inert gas (N₂/Ar). Pre-purify via recrystallization (ethanol/water) before sensitive assays .

Advanced: How can researchers design experiments to probe the biological activity of this compound?

Methodological Answer:

- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with cysteine-rich proteins or enzymes (e.g., glutathione reductase).

- In Vitro Assays:

Basic: What regulatory considerations apply to this compound under OSHA and EPA guidelines?

Methodological Answer:

- OSHA: Classified as a Category 2 carcinogen. Labs must implement hazard communication (HazCom) protocols, including SDS accessibility and employee training .

- EPA TSCA: Listed in the Toxic Substances Control Act Inventory. Waste disposal requires incineration at EPA-approved facilities .

Advanced: How can mechanistic studies elucidate the role of the mercapto group in this compound’s reactivity?

Methodological Answer:

- Kinetic Studies: Compare nucleophilic substitution rates (e.g., with alkyl halides) against non-thiol analogs. Use stopped-flow spectroscopy to track intermediates.

- Computational Analysis: Perform DFT calculations (Gaussian 16) to map electron density around the -SH group and predict reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.